Karbutilate

Description

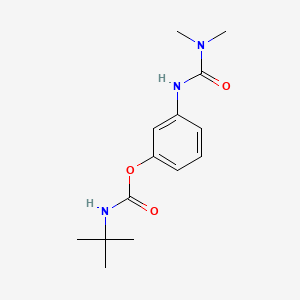

structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(dimethylcarbamoylamino)phenyl] N-tert-butylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)16-13(19)20-11-8-6-7-10(9-11)15-12(18)17(4)5/h6-9H,1-5H3,(H,15,18)(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNAXTAAAQTBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)OC1=CC=CC(=C1)NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042084 | |

| Record name | N-(1,1-Dimethylethyl)-, 3-[[(dimethylamino)carbonyl]amino]phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4849-32-5 | |

| Record name | Karbutilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4849-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Karbutilate [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004849325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Karbutilate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1,1-Dimethylethyl)-, 3-[[(dimethylamino)carbonyl]amino]phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Karbutilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KARBUTILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49A0A2590D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Karbutilate Herbicide: A Technical Guide to its Synthesis and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karbutilate is a broad-spectrum herbicide historically used for the control of annual and perennial weeds in non-crop areas. As a member of the carbamate and urea classes of pesticides, its mode of action involves the inhibition of photosynthesis. This technical guide provides an in-depth overview of the synthesis, historical development, mechanism of action, and key data associated with this compound.

Historical Development

This compound was developed by the Niagara Chemical Division of FMC Corporation between 1964 and 1968.[1][2] It was introduced to the market under the trade name Tandex.[2] The development of this compound followed the successful introduction of carbaryl in 1956, which spurred research into other carbamate derivatives for agricultural applications.[2] this compound provided a new tool for broad-spectrum weed control, particularly in industrial and non-agricultural settings.

Chemical Synthesis

The synthesis of this compound, chemically known as m-(3,3-Dimethylureido)phenyl tert-butylcarbamate, involves a multi-step process. The core of the synthesis is the reaction between a substituted phenylurea and an isocyanate. While a specific, detailed experimental protocol for the industrial production of this compound is proprietary, the synthesis can be logically deduced from established principles of organic chemistry and available information on the synthesis of its precursors.

The overall reaction is as follows:

3-(m-hydroxyphenyl)-1,1-dimethylurea + tert-Butyl isocyanate → this compound

Synthesis of Precursors

1. Synthesis of 3-(m-hydroxyphenyl)-1,1-dimethylurea:

This precursor can be synthesized from m-aminophenol and dimethylcarbamoyl chloride. To prevent the reaction at the hydroxyl group, it is often protected during the reaction.

-

Step 1: Protection of the hydroxyl group of m-aminophenol. This can be achieved using various protecting groups.

-

Step 2: Reaction with dimethylcarbamoyl chloride. The protected m-aminophenol is then reacted with dimethylcarbamoyl chloride to form the urea linkage.

-

Step 3: Deprotection. The protecting group is removed to yield 3-(m-hydroxyphenyl)-1,1-dimethylurea.

2. Synthesis of tert-Butyl Isocyanate:

Several methods exist for the synthesis of tert-butyl isocyanate. One common method is the reaction of tert-butylamine with phosgene or a phosgene equivalent.

Final Synthesis of this compound

The final step involves the reaction of 3-(m-hydroxyphenyl)-1,1-dimethylurea with tert-butyl isocyanate. This reaction is typically carried out in an inert solvent in the presence of a suitable catalyst, such as a tertiary amine or an organotin compound, to facilitate the formation of the carbamate linkage.

Mechanism of Action

This compound is a systemic herbicide that is primarily absorbed by the roots of plants. Its herbicidal activity stems from the inhibition of photosynthesis at Photosystem II (PSII). Specifically, this compound binds to the D1 protein of the PSII complex, blocking the electron flow from quinone A (QA) to quinone B (QB). This disruption of the electron transport chain leads to a buildup of reactive oxygen species, causing lipid peroxidation and ultimately cell death.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₂₁N₃O₃ |

| Molar Mass | 279.34 g/mol |

| Appearance | Off-white powder |

| Melting Point | 169-169.5 °C |

| Water Solubility | 325 mg/L (at room temperature) |

| log Kₒw (Octanol-Water Partition Coefficient) | 1.66 |

| Vapor Pressure | Low |

Table 2: Herbicidal Efficacy of this compound

| Target Weed | Application Rate ( kg/ha ) | Control Level | Reference |

| Big sagebrush (Artemisia tridentata) | 1.1 | Good | [1] |

| Green rabbitbrush (Chrysothamnus viscidiflorus) | 1.1 | Good | |

| Downy brome (Bromus tectorum) | 1.1 | Good | |

| Herbaceous fallow maintenance | 0.6 | Maintained |

Table 3: Environmental Fate of this compound

| Parameter | Value | Conditions |

| Soil Half-life | Moderately persistent (e.g., can be several weeks to months) | Varies with soil type, moisture, and temperature |

| Photodegradation | Susceptible to photodegradation in aquatic environments | Irradiation by ultraviolet light can cause cleavage of the ester bond |

| Mobility in Soil | Moderate | Potential for leaching in some soil types |

Experimental Protocols

While specific proprietary protocols are not publicly available, the following outlines general experimental procedures for the synthesis and analysis of this compound based on standard laboratory techniques for similar compounds.

General Laboratory Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(m-hydroxyphenyl)-1,1-dimethylurea in a suitable anhydrous solvent (e.g., toluene or acetonitrile).

-

Addition of Reactant and Catalyst: Add a catalytic amount of a tertiary amine (e.g., triethylamine) or an organotin catalyst (e.g., dibutyltin dilaurate).

-

Reaction: Slowly add tert-butyl isocyanate dropwise to the stirred solution at room temperature. After the addition is complete, the reaction mixture may be heated to reflux for several hours to ensure complete reaction.

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Characterization: The identity and purity of the synthesized this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a common and effective method for the analysis and quantification of this compound in various matrices.

-

Sample Preparation:

-

Water Samples: Direct injection after filtration, or solid-phase extraction (SPE) for pre-concentration.

-

Soil Samples: Extraction with a suitable organic solvent (e.g., acetonitrile or methanol) followed by cleanup using SPE.

-

Plant Tissues: Homogenization and extraction with an organic solvent, followed by cleanup.

-

-

HPLC Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed.

-

Detector: UV detector set at a wavelength where this compound shows maximum absorbance (e.g., around 240-250 nm).

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

-

Conclusion

This compound represents a significant development in the history of synthetic herbicides, providing effective broad-spectrum weed control for several decades. Its synthesis, based on fundamental carbamate and urea chemistry, and its specific mode of action as a photosynthesis inhibitor, have been well-characterized. While its use has declined in some regions due to regulatory changes and the development of newer herbicides, the study of this compound continues to provide valuable insights into herbicide design, mechanism of action, and environmental behavior. This guide serves as a comprehensive technical resource for professionals in the fields of agricultural science, environmental chemistry, and drug development.

References

Karbutilate CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

Core Identification

Karbutilate is a broad-spectrum herbicide effective against annual and perennial weeds, grasses, and woody species. Chemically, it is classified as a carbamate derivative.

| Identifier | Value |

| CAS Number | 4849-32-5[1] |

| IUPAC Nomenclature | [3-(dimethylcarbamoylamino)phenyl] N-tert-butylcarbamate[1] |

| Synonyms | Tandex, Tandex Herbicide, FMC 11092 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its environmental fate and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁N₃O₃ | PubChem |

| Molecular Weight | 279.34 g/mol | PubChem |

| Appearance | White crystalline solid | MedKoo Biosciences |

| Melting Point | 176-177 °C | AccuStandard |

| Boiling Point | >100.00 °C | AccuStandard |

| Water Solubility | 325 mg/L | ECHEMI |

| Log Kow (Octanol-Water Partition Coefficient) | 1.7 | PubChem |

| Vapor Pressure | Not available | |

| Density | 1.152 g/cm³ | ECHEMI |

Mechanism of Action

This compound exhibits a dual mechanism of action, affecting both plants and animals through different pathways.

Herbicidal Action: Photosynthesis Inhibition

In plants, this compound acts as a potent inhibitor of photosynthesis.[2][3] It disrupts the photosynthetic electron transport chain in photosystem II (PSII), a critical process for converting light energy into chemical energy. By blocking this pathway, the plant is unable to produce the necessary energy for growth and survival, leading to its eventual death.

Toxicological Action: Cholinesterase Inhibition

In animals, this compound functions as a cholinesterase inhibitor.[3] It reversibly binds to and inactivates acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing continuous nerve stimulation, which can result in a range of toxic effects from mild symptoms to severe neurological damage.

Quantitative Data

Herbicidal Efficacy

The following table summarizes the effective application rates of this compound for the control of specific weed species.

| Target Weed Species | Application Rate ( kg/ha ) | Efficacy | Reference |

| Big Sagebrush (Artemisia tridentata) | 1.1 | Control of shrubs and downy brome | Weed Science |

| Green Rabbitbrush (Chrysothamnus viscidiflorus) | 1.1 | Necessary for control | Weed Science |

| Downy Brome (Bromus tectorum) | 1.1 | Control | Weed Science |

| Honey Mesquite (Prosopis glandulosa) | 2.24 | 70% canopy reduction, 20-25% kill | Weed Science |

Toxicological Data

This table presents the acute toxicity of this compound to various organisms.

| Organism | Test | Value | Reference |

| Rat | Oral LD₅₀ | 3000 mg/kg | ECHEMI |

| Rat | Dermal LD₅₀ | >5000 mg/kg | Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates |

| Fish (general) | Acute LC₅₀ (96 hr) | >100 mg/L (Low toxicity) | AERU |

| Daphnia magna | Acute EC₅₀ (48 hr) | Not available | |

| Algae | EC₅₀ (72-96 hr) | Not available | |

| Acetylcholinesterase (Human) | IC₅₀ | 4.1 µM (in vitro) | Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs |

Experimental Protocols

Synthesis of this compound

General Reaction Scheme:

Further research into carbamate synthesis methodologies is recommended for the development of a specific and optimized protocol.

Analytical Method: Determination of this compound Residues in Water, Soil, and Grass by HPLC

This protocol is adapted from the method described by Selim et al. (1977) for the analysis of this compound and its metabolites.

5.2.1. Instrumentation

-

High-Pressure Liquid Chromatograph (HPLC) equipped with a UV detector (254 nm).

-

Column: Microporasil, 30 cm x 4 mm I.D.

-

Mobile Phase: Isocratic mixture of isooctane, ethanol, and chloroform. The exact ratio should be optimized for best separation.

-

Flow Rate: 1.2 mL/min.

5.2.2. Sample Preparation

-

Water: Acidify the water sample with hydrochloric acid. Extract this compound using dichloromethane. Evaporate the solvent and redissolve the residue in the mobile phase for injection.

-

Soil: Extract the soil sample with a mixture of methanol and water. Partition the extract with dichloromethane. Clean up the extract using a Florisil column. Elute this compound with a mixture of ethyl acetate and acetone. Evaporate the solvent and redissolve the residue in the mobile phase.

-

Grass: Homogenize the grass sample with a blender. Extract with acetonitrile. Partition with hexane to remove nonpolar interferences. Clean up the acetonitrile extract using a Florisil column. Elute and prepare for injection as described for soil samples.

5.2.3. Chromatographic Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a known standard of this compound to determine its retention time and to generate a calibration curve.

-

Inject the prepared sample extracts.

-

Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

References

The Metabolic Fate of Karbutilate in Target Plant Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Karbutilate, a broad-spectrum herbicide, functions by inhibiting photosynthesis in susceptible plant species. Its efficacy and selectivity are intrinsically linked to the plant's ability to metabolize this xenobiotic compound. This technical guide delineates the putative metabolic pathways of this compound in target plants, drawing upon established metabolic routes of structurally analogous phenylurea and carbamate herbicides. The guide details the principal biochemical reactions, including N-demethylation, hydroxylation, and hydrolysis, that likely contribute to the detoxification and deactivation of this compound. Furthermore, it outlines a comprehensive experimental protocol for the elucidation of these metabolic pathways and presents hypothetical quantitative data and visual representations of the key processes to facilitate further research and understanding.

Introduction

This compound, chemically known as [3-(dimethylcarbamoylamino)phenyl] N-tert-butylcarbamate, is a soil- and foliar-applied herbicide used for the control of a wide range of annual and perennial broadleaf weeds and grasses. Its mode of action involves the inhibition of the Hill reaction in photosystem II, thereby disrupting photosynthetic electron transport. The tolerance or susceptibility of a plant species to this compound is largely determined by its capacity to metabolically detoxify the parent compound. Understanding the metabolic pathways of this compound is crucial for optimizing its use, managing herbicide resistance, and assessing its environmental fate.

Plant metabolism of herbicides is a complex process generally categorized into three phases:

-

Phase I: Transformation. The initial modification of the herbicide molecule, often through oxidation, reduction, or hydrolysis, to introduce or expose functional groups. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s) and hydrolases.

-

Phase II: Conjugation. The modified herbicide or its metabolites are conjugated with endogenous molecules such as sugars (e.g., glucose) or glutathione, a process mediated by glycosyltransferases (GTs) and glutathione S-transferases (GSTs). This increases the water solubility and reduces the phytotoxicity of the compound.[1][2]

-

Phase III: Compartmentation. The conjugated metabolites are transported and sequestered into cellular compartments, such as the vacuole, or are incorporated into cell wall components.

This guide will focus on the likely Phase I and II metabolic pathways of this compound in plants, based on the known metabolism of other phenylurea and carbamate herbicides.

Proposed Metabolic Pathways of this compound

Based on the metabolism of other N,N-dimethyl-substituted phenylurea herbicides and carbamate pesticides, the primary metabolic pathways for this compound in plants are hypothesized to involve N-demethylation, hydroxylation, and hydrolysis.[3][4][5]

Phase I Metabolism

2.1.1. N-Demethylation of the Urea Moiety

A common detoxification route for phenylurea herbicides is the stepwise removal of the methyl groups from the terminal nitrogen atom of the urea side chain. This process is typically catalyzed by cytochrome P450 monooxygenases.

-

Step 1: Monodemethylation. One methyl group is removed from the dimethylurea moiety of this compound to form the monomethylated metabolite (Metabolite 1).

-

Step 2: Didemethylation. The second methyl group is subsequently removed to yield the demethylated metabolite (Metabolite 2).

2.1.2. Hydroxylation

Hydroxylation, another P450-mediated reaction, can occur on the phenyl ring or the tert-butyl group.

-

Ring Hydroxylation: A hydroxyl group can be introduced onto the aromatic ring, leading to the formation of a phenolic metabolite (Metabolite 3).

-

Alkyl Hydroxylation: The tert-butyl group can be hydroxylated to form a hydroxylated alkyl metabolite (Metabolite 4).

2.1.3. Hydrolysis of the Carbamate Ester Linkage

The carbamate ester bond in this compound is susceptible to hydrolysis, a reaction likely catalyzed by esterase enzymes. This cleavage would result in the formation of 3-(dimethylcarbamoylamino)phenol (Metabolite 5) and N-tert-butylcarbamic acid, which is unstable and would likely decompose to tert-butylamine and carbon dioxide.

Phase II Metabolism

The hydroxylated metabolites and the phenolic product of hydrolysis from Phase I can undergo conjugation with glucose or other sugars. This reaction is catalyzed by UDP-glucosyltransferases (UGTs).

-

O-Glucosylation: The hydroxyl groups of the phenolic and hydroxylated metabolites can be conjugated with glucose to form O-glucosides (e.g., Metabolite 3-O-glucoside, Metabolite 4-O-glucoside, Metabolite 5-O-glucoside). These conjugates are more water-soluble and are targeted for sequestration in the vacuole.

The proposed metabolic pathways are visualized in the following diagram:

Quantitative Data Summary

While specific quantitative data for this compound metabolism in target plant species is not available in the public domain, the following tables present hypothetical data based on typical herbicide metabolism studies. These tables are intended to serve as a template for organizing experimental results.

Table 1: Hypothetical Distribution of ¹⁴C-Karbutilate and its Metabolites in a Susceptible and a Tolerant Plant Species 72 Hours After Treatment (HAT).

| Compound | Susceptible Species (% of Applied ¹⁴C) | Tolerant Species (% of Applied ¹⁴C) |

| This compound (Parent) | 75.2 | 15.8 |

| Metabolite 1 (Monomethylated) | 10.5 | 25.3 |

| Metabolite 2 (Demethylated) | 3.1 | 18.9 |

| Metabolite 3 (Ring Hydroxylated) | 1.8 | 5.2 |

| Metabolite 4 (Alkyl Hydroxylated) | 0.9 | 3.1 |

| Metabolite 5 (Phenol) | 2.5 | 8.7 |

| Phase II Conjugates | 4.0 | 20.5 |

| Unextracted Residues | 2.0 | 2.5 |

| Total Recovery | 100.0 | 100.0 |

Table 2: Hypothetical Time-Course of this compound Metabolism in a Tolerant Plant Species.

| Time (Hours After Treatment) | This compound (% of Total ¹⁴C in Tissue) | Total Metabolites (% of Total ¹⁴C in Tissue) |

| 6 | 85.1 | 14.9 |

| 12 | 68.3 | 31.7 |

| 24 | 45.9 | 54.1 |

| 48 | 28.7 | 71.3 |

| 72 | 15.8 | 84.2 |

Experimental Protocols

The following section outlines a generic protocol for studying the metabolism of this compound in plants using a radiolabeled compound.

Plant Material and Growth Conditions

-

Plant Species: Select both a known susceptible and a tolerant plant species to this compound.

-

Growth: Grow plants from seed in a controlled environment (e.g., growth chamber or greenhouse) with defined temperature, humidity, and photoperiod. Use a standardized soil or hydroponic system. Plants should be at a consistent growth stage for treatment (e.g., 3-4 leaf stage).

Application of Radiolabeled this compound

-

Radiolabel: Use ¹⁴C-labeled this compound, preferably with the label on a stable position of the molecule (e.g., the phenyl ring).

-

Application: Apply a known amount of ¹⁴C-Karbutilate to a defined area of a single leaf using a microsyringe. The herbicide should be formulated in a solution that mimics a commercial spray solution (e.g., with a surfactant).

Sample Harvesting and Extraction

-

Harvesting: Harvest plants at various time points after treatment (e.g., 6, 12, 24, 48, 72 hours). Separate the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

-

Surface Wash: Wash the treated leaf with an appropriate solvent (e.g., acetone:water, 1:1 v/v) to remove unabsorbed herbicide.

-

Homogenization and Extraction: Freeze the plant tissues in liquid nitrogen and grind to a fine powder. Extract the metabolites by homogenizing the tissue in a suitable solvent system (e.g., acetonitrile:water or methanol:water). Centrifuge the homogenate to pellet the solid debris.

Analysis of Metabolites

-

Radioactivity Measurement: Determine the total radioactivity in the surface wash, the extract, and the unextracted plant material (pellet) using liquid scintillation counting (LSC).

-

Chromatographic Separation: Separate the parent herbicide and its metabolites in the extract using High-Performance Liquid Chromatography (HPLC) with a radiodetector or by collecting fractions for LSC. A reverse-phase C18 column with a gradient of water and acetonitrile (both often acidified with formic or acetic acid) is a common choice.

-

Metabolite Identification: Identify the separated metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Compare the retention times and mass spectra of the unknown metabolites with those of synthesized authentic standards.

The following diagram illustrates the general experimental workflow:

Conclusion

The metabolic pathways of this compound in target plant species are likely to involve a series of detoxification reactions common to phenylurea and carbamate herbicides, including N-demethylation, hydroxylation, and hydrolysis, followed by conjugation with endogenous sugars. The rate and extent of these metabolic transformations are critical determinants of a plant's tolerance to this compound. The experimental framework provided in this guide offers a robust methodology for elucidating the specific metabolic fate of this compound in various plant species. Further research in this area will be invaluable for developing more effective and selective weed management strategies and for understanding the environmental behavior of this herbicide.

References

- 1. Phase II - Introduction | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxylation of the Herbicide Isoproturon by Fungi Isolated from Agricultural Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Environmental Fate and Transport of Karbutilate in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karbutilate is a broad-spectrum herbicide belonging to the carbamate class of pesticides.[1] Used for the control of annual and perennial broad-leaved weeds, grasses, and woody species, its application in non-crop areas such as railroad rights-of-way and industrial sites necessitates a thorough understanding of its environmental fate and transport.[2] This technical guide provides an in-depth overview of the core principles governing the behavior of this compound in soil and water systems, including its degradation, mobility, and ecotoxicological effects. The information is intended to support environmental risk assessment and the development of sustainable management practices.

Physicochemical Properties

The environmental behavior of a pesticide is largely dictated by its inherent physicochemical properties. These properties influence its solubility, volatility, and sorption characteristics, which in turn affect its persistence and mobility in the environment.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₁N₃O₃ | [3] |

| Molar Mass | 279.34 g/mol | [3] |

| Water Solubility | 325 mg/L | [4] |

| Vapor Pressure | 3.0 x 10⁻⁷ mmHg at 20 °C | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.2 |

Environmental Fate of this compound

The fate of this compound in the environment is a complex interplay of transport and transformation processes. Once released, it is subject to degradation by chemical and biological mechanisms, as well as transport through soil and water.

Degradation

Degradation is a key process that reduces the concentration and potential impact of this compound in the environment. The primary degradation pathways include hydrolysis, photolysis, and microbial degradation.

Hydrolysis: The principal chemical degradation pathway for this compound, like other carbamates, is the hydrolysis of the ester bond. This process is influenced by pH, with the rate generally increasing under alkaline conditions. The primary hydrolysis product of this compound is N'-(3-hydroxyphenyl)-N,N-dimethylurea.

Photolysis: this compound can undergo photodegradation when exposed to sunlight, particularly in aqueous environments. Irradiation with ultraviolet light primarily causes the cleavage of the ester bond.

Microbial Degradation: Soil microorganisms play a significant role in the breakdown of this compound. The typical soil half-life (DT50) of this compound is estimated to be between 60 and 180 days, indicating that it is moderately persistent to persistent in the soil environment. In addition to hydrolysis, microbial processes can also lead to the demethylation of the urea side chain, resulting in the formation of monomethyl this compound and demethyl this compound.

References

Toxicological Profile of Karbutilate on Non-Target Aquatic Organisms: A Technical Guide

Introduction

Karbutilate is a broad-spectrum herbicide belonging to the carbamate and substituted urea chemical classes.[1] It has been used for pre- and post-emergent control of broad-leaf weeds and grasses in non-crop areas.[1] As with many agricultural chemicals, there is a potential for this compound to enter aquatic ecosystems through runoff, spray drift, or leaching, posing a risk to non-target aquatic organisms. This technical guide summarizes the known and expected toxicological effects of this compound on these organisms, outlines standardized experimental protocols for its assessment, and visualizes key mechanisms and workflows.

Toxicological Profile

The toxicological effects of this compound on aquatic organisms are primarily attributed to two main mechanisms of action: inhibition of photosynthesis and inhibition of acetylcholinesterase.

Mechanism of Action

2.1.1 Photosynthesis Inhibition: As a substituted urea herbicide, this compound is expected to inhibit photosynthesis in aquatic plants and algae.[1] It likely acts by blocking the electron transport chain in Photosystem II (PSII), a key component of the photosynthetic apparatus. This disruption prevents the production of energy (ATP) and reducing power (NADPH) necessary for carbon fixation, ultimately leading to cell death.

2.1.2 Cholinesterase Inhibition: As a carbamate, this compound is also a known cholinesterase inhibitor.[1][2] Acetylcholinesterase (AChE) is a critical enzyme in the nervous system of many aquatic animals, including fish and invertebrates. It is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, causing continuous nerve stimulation, which can result in paralysis and death. While the primary target of carbamate insecticides is the nervous system of insects, this mechanism is also relevant for other non-target aquatic organisms possessing a cholinergic nervous system.

Ecotoxicity Data

Globally Harmonized System (GHS) classifications for this compound include the hazard statement "H400: Very toxic to aquatic life," indicating its high potential for causing adverse effects in aquatic ecosystems. However, specific, publicly available quantitative toxicity data, such as median lethal concentration (LC50), median effective concentration (EC50), and no-observed-effect concentration (NOEC) values for this compound across a range of non-target aquatic organisms, are scarce. The University of Hertfordshire's Pesticide Properties Database notes "Fish acute ecotoxicity: Low," but this is a qualitative assessment without supporting data.

Due to the lack of specific data for this compound, the following tables provide a general overview of expected toxicity endpoints for carbamate and photosynthesis-inhibiting herbicides. It is crucial to note that these are representative values and the actual toxicity of this compound may vary.

Table 1: Expected Acute Toxicity of this compound to Non-Target Aquatic Organisms (Illustrative)

| Trophic Level | Test Organism | Endpoint (Duration) | Expected Toxicity Range (mg/L) |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 1 - 100 |

| Invertebrate | Water Flea (Daphnia magna) | 48-hr EC50 (Immobilisation) | 0.1 - 10 |

| Algae | Green Algae (Selenastrum capricornutum) | 72-hr EC50 (Growth Inhibition) | 0.01 - 1 |

Table 2: Expected Chronic Toxicity of this compound to Non-Target Aquatic Organisms (Illustrative)

| Trophic Level | Test Organism | Endpoint (Duration) | Expected Toxicity Range (mg/L) |

| Fish | Fathead Minnow (Pimephales promelas) | 28-day NOEC (Growth, Survival) | 0.1 - 10 |

| Invertebrate | Water Flea (Daphnia magna) | 21-day NOEC (Reproduction) | 0.01 - 1 |

| Algae | Green Algae (Selenastrum capricornutum) | 72-hr NOEC (Growth Rate) | < 0.1 |

Experimental Protocols

Standardized testing guidelines established by organizations such as the Organisation for Economic Co-operation and Development (OECD) are crucial for assessing the aquatic toxicity of chemicals like this compound. The following are detailed summaries of key experimental protocols.

Acute Toxicity Test for Fish (Following OECD Guideline 203)

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) or other suitable species.

-

Test Type: Static, semi-static, or flow-through.

-

Test Duration: 96 hours.

-

Test Chambers: Inert material (e.g., glass), with a volume appropriate for the fish loading rate.

-

Test Conditions:

-

Temperature: 12-15°C for cold-water species.

-

pH: 6.0 - 8.5.

-

Dissolved Oxygen: >60% of air saturation.

-

Photoperiod: 16 hours light, 8 hours dark.

-

-

Procedure:

-

Acclimate fish to test conditions for at least 12 hours.

-

Prepare a series of test concentrations of this compound and a control (no this compound).

-

Introduce a specified number of fish (e.g., 10) into each test chamber.

-

Observe and record mortality and any sublethal effects (e.g., abnormal behavior) at 24, 48, 72, and 96 hours.

-

-

Endpoint: The 96-hour LC50, the concentration of this compound that is lethal to 50% of the test fish, is calculated using statistical methods.

Acute Immobilisation Test for Aquatic Invertebrates (Following OECD Guideline 202)

-

Test Organism: Daphnia magna (water flea), less than 24 hours old.

-

Test Type: Static.

-

Test Duration: 48 hours.

-

Test Chambers: Glass beakers or similar vessels.

-

Test Conditions:

-

Temperature: 20 ± 2°C.

-

pH: 6.0 - 8.5.

-

Photoperiod: 16 hours light, 8 hours dark.

-

-

Procedure:

-

Culture Daphnia magna under controlled conditions to obtain neonates.

-

Prepare a range of this compound concentrations and a control.

-

Introduce a set number of daphnids (e.g., 20, split into replicates) into each test vessel.

-

After 24 and 48 hours, count the number of immobilized daphnids (those unable to swim after gentle agitation).

-

-

Endpoint: The 48-hour EC50, the concentration of this compound that causes immobilization in 50% of the daphnids, is determined.

Algal Growth Inhibition Test (Following OECD Guideline 201)

-

Test Organism: Selenastrum capricornutum (also known as Raphidocelis subcapitata) or other green algae species.

-

Test Type: Static.

-

Test Duration: 72 hours.

-

Test Chambers: Glass flasks or tubes.

-

Test Conditions:

-

Temperature: 24 ± 2°C.

-

Continuous, uniform illumination.

-

Nutrient-rich growth medium.

-

-

Procedure:

-

Prepare an inoculum of exponentially growing algal cells.

-

Prepare test solutions with a geometric series of this compound concentrations and a control.

-

Inoculate each test flask with the algal culture.

-

Incubate under constant light and temperature, with shaking to keep cells in suspension.

-

Measure algal growth (e.g., by cell counts, fluorescence, or absorbance) at 24, 48, and 72 hours.

-

-

Endpoint: The 72-hour EC50 for growth rate inhibition and yield are calculated by comparing the growth in the test concentrations to the control.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow relevant to the toxicological assessment of this compound.

References

In-depth Technical Guide: Degradation Products of Karbutilate under UV Irradiation

To: Researchers, scientists, and drug development professionals

Subject: Comprehensive Analysis of Karbutilate Degradation under UV Irradiation

This technical guide addresses the topic of the degradation products of the herbicide this compound when subjected to ultraviolet (UV) irradiation. Following a comprehensive search of available scientific literature, it must be reported that there is a significant lack of specific, detailed research on the photodegradation of this compound.

While general principles of carbamate pesticide degradation by UV light are established, specific studies identifying the degradation products of this compound, providing quantitative data on their formation, detailing specific experimental protocols for its degradation, or elucidating its precise degradation pathways could not be located in the public domain.

General Principles of Carbamate Pesticide Photodegradation

This compound is a carbamate ester and a substituted urea. The photodegradation of carbamate pesticides is a recognized environmental fate process. Generally, exposure to UV radiation can induce cleavage of the ester bond, which is a primary degradation pathway for this class of compounds. Other potential reactions for some carbamates include photo-Fries rearrangements.

The degradation of carbamate insecticides can be influenced by various environmental factors and the presence of photosensitizers. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed to separate and identify the resulting degradation products in studies of other pesticides.

Current Research Gap on this compound

-

Identification of Degradation Products: The specific chemical structures of the molecules resulting from the UV irradiation of this compound have not been documented.

-

Quantitative Data: There is no available data on the concentrations or formation rates of any potential degradation products under specific UV exposure conditions.

-

Experimental Protocols: Detailed methodologies for the controlled UV degradation of this compound, including information on irradiation wavelength and intensity, solvent systems, and sample preparation, are not described in the literature.

-

Degradation Pathways: Without the identification of intermediate and final products, the specific reaction pathways for this compound's photodegradation cannot be mapped.

Conclusion

Due to the absence of specific scientific studies on the UV-induced degradation of this compound, it is not possible to provide an in-depth technical guide with quantitative data, detailed experimental protocols, and visualized degradation pathways as originally intended. The information required to fulfill the core requirements of this request is not available in the current body of scientific literature.

Further research is needed to investigate the photodegradation of this compound to understand its environmental fate and identify any potential degradation products of concern. Should such research become publicly available, a detailed technical guide could be compiled.

Solubility Profile of Karbutilate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Karbutilate, a carbamate herbicide, in various organic solvents. The document is intended to be a valuable resource for professionals in research and development who require detailed information on the physicochemical properties of this compound for formulation, analytical method development, and environmental fate studies.

Quantitative Solubility Data

This compound's structure, containing both polar (carbamate, urea) and non-polar (tert-butyl, phenyl) moieties, suggests a degree of solubility in a range of organic solvents. The principle of "like dissolves like" is a useful guide in predicting solubility. Polar solvents are more likely to dissolve polar molecules, and non-polar solvents are better for non-polar molecules.[1][2]

| Solvent | Chemical Formula | Polarity | Known Solubility | Estimated Solubility Classification |

| Water | H₂O | High | 325 mg/L (at room temperature)[3] | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High (Polar Aprotic) | Soluble[4] | Highly Soluble |

| Methanol | CH₃OH | High (Polar Protic) | Soluble (available as a 100 µg/mL solution)[5] | Soluble |

| Ethanol | C₂H₅OH | High (Polar Protic) | Data not available | Likely Soluble |

| Acetone | C₃H₆O | Medium (Polar Aprotic) | Data not available | Likely Soluble |

| Dichloromethane | CH₂Cl₂ | Medium | Data not available | Likely Soluble |

| Ethyl Acetate | C₄H₈O₂ | Medium | Data not available | Sparingly to Moderately Soluble |

| Hexane | C₆H₁₄ | Low (Non-polar) | Data not available | Likely Sparingly Soluble to Insoluble |

Note: The estimated solubility classifications are based on the polarity of the solvents and the chemical structure of this compound. Experimental verification is required for precise quantitative values.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a substance. The following protocol is a generalized procedure based on guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) for determining the solubility of pesticides and other chemicals.

Principle of the Shake-Flask Method

An excess amount of the solid compound (this compound) is added to the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Materials and Equipment

-

This compound: Analytical standard grade (>98% purity)

-

Solvents: HPLC or analytical grade of the selected organic solvents

-

Glassware: Volumetric flasks, screw-cap vials with PTFE-lined septa, pipettes

-

Equipment: Analytical balance, constant temperature shaker bath or incubator, centrifuge, filtration apparatus (e.g., syringe filters with appropriate membrane), analytical instrument for quantification (e.g., HPLC-UV, GC-MS).

Experimental Procedure

-

Preparation of the Test Solution:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial.

-

Pipette a known volume of the desired organic solvent into the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium, but typically 24 to 48 hours is sufficient.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the middle of the liquid column.

-

Filter the aliquot through a syringe filter that is compatible with the solvent to remove any remaining microscopic particles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

-

Quantification:

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the amount in the sample.

-

-

Data Reporting:

-

The solubility is reported as the mass of the solute per volume of the solvent (e.g., g/L or mg/mL) at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound.

References

- 1. cactus.utahtech.edu [cactus.utahtech.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 5. This compound | C14H21N3O3 | CID 312440 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cholinesterase Inhibition by Karbutilate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Karbutilate and Cholinesterase Inhibition

This compound is a carbamate pesticide, a class of compounds derived from carbamic acid.[1] The primary mechanism of toxicity for carbamate pesticides in insects and mammals is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2] AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process crucial for terminating nerve impulses at cholinergic synapses.

Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This overstimulation can lead to a range of adverse effects, from muscle twitching and glandular hypersecretion to paralysis and, in severe cases, death due to respiratory failure. A related enzyme, butyrylcholinesterase (BChE), is also inhibited by carbamates, although its physiological role is less clearly defined.

Mechanism of Cholinesterase Inhibition by Carbamates

Carbamate insecticides act as pseudo-irreversible inhibitors of cholinesterases. The inhibition process involves the carbamoylation of a serine residue within the active site of the enzyme. This process can be broken down into two main steps:

-

Reversible Binding: The carbamate inhibitor (I) first binds reversibly to the active site of the cholinesterase enzyme (E) to form a non-covalent enzyme-inhibitor complex (EI).

-

Carbamoylation: The serine hydroxyl group in the enzyme's active site attacks the carbonyl carbon of the carbamate, leading to the formation of a covalent carbamoylated enzyme (E-carbamoyl) and the release of the leaving group.

The carbamoylated enzyme is temporarily inactive. The subsequent decarbamoylation, which would regenerate the active enzyme, is a much slower process compared to the deacetylation that occurs with the natural substrate, acetylcholine. This slow regeneration rate is what characterizes the inhibition as pseudo-irreversible.

Below is a diagram illustrating the general mechanism of cholinesterase inhibition by carbamates.

Quantitative Analysis of Cholinesterase Inhibition

The potency of a cholinesterase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).

-

IC50: The concentration of an inhibitor that reduces the activity of an enzyme by 50% under specific experimental conditions.

-

Ki: The dissociation constant for the binding of the inhibitor to the enzyme. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme.

While specific IC50 and Ki values for this compound are not readily found in the scientific literature, the following table presents data for other N-methyl carbamate insecticides to provide a comparative context for its potential inhibitory activity.

| Carbamate | Enzyme Source | IC50 (µM) | Ki (µM) | Reference |

| Carbaryl | Human AChE | 0.23 | - | [3] |

| Carbofuran | Human AChE | 0.45 | - | [3] |

| Propoxur | Human AChE | 0.98 | - | [3] |

| Aldicarb | Human AChE | 0.08 | - | |

| Methomyl | Human AChE | 1.12 | - | |

| Rivastigmine | Human AChE | 4.1 | - | |

| Galantamine | Human AChE | 0.5 | - | |

| Physostigmine | Human BChE | 0.02 | - |

Experimental Protocol: The Ellman's Method for Cholinesterase Activity

The most widely used method for measuring cholinesterase activity and inhibition is the spectrophotometric method developed by Ellman and colleagues. This assay is based on the hydrolysis of acetylthiocholine (ATC) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

Materials and Reagents

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) (e.g., from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro cholinesterase inhibition assay using the Ellman's method.

Detailed Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of the enzyme (e.g., 1 U/mL) in phosphate buffer.

-

Prepare a stock solution of ATCI (e.g., 10 mM) in deionized water.

-

Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

-

Prepare a series of dilutions of the test inhibitor (this compound) in the appropriate solvent.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add:

-

140 µL of phosphate buffer (pH 8.0)

-

20 µL of the inhibitor solution at various concentrations (or solvent for the control).

-

20 µL of the enzyme solution.

-

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 20 µL of a pre-mixed solution of ATCI and DTNB.

-

Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

References

- 1. This compound | C14H21N3O3 | CID 312440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays | MDPI [mdpi.com]

- 3. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Karbutilate in Soil Samples

Introduction

Karbutilate is a broad-spectrum herbicide used for the control of annual and perennial broadleaf weeds and grasses.[1] Its presence in soil is of environmental concern, necessitating sensitive and reliable analytical methods for its detection and quantification. These application notes provide detailed protocols for the analysis of this compound in soil samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), incorporating the widely used QuEChERS sample preparation method.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is fundamental to developing effective analytical methods.

| Property | Value |

| Chemical Formula | C₁₄H₂₁N₃O₃ |

| Molar Mass | 279.34 g/mol [1] |

| Appearance | Off-white powder[2] |

| Water Solubility | 325 mg/L at room temperature[2] |

| LogP (Octanol-Water Partition Coefficient) | 1.7[3] |

Analytical Methods

Two primary chromatographic methods are detailed below for the determination of this compound in soil: HPLC-UV for routine screening and GC-MS for confirmation and higher sensitivity.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined and effective approach for the extraction and cleanup of pesticide residues from complex matrices like soil.

Experimental Protocol: QuEChERS Extraction and Dispersive SPE Cleanup

-

Soil Sample Preparation:

-

Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and large debris.

-

Homogenize the sieved soil thoroughly.

-

-

Extraction:

-

Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of deionized water and vortex for 1 minute to hydrate the soil.

-

Add 10 mL of acetonitrile.

-

Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg of Primary Secondary Amine (PSA) sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

The resulting supernatant is ready for analysis by HPLC-UV or GC-MS.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in soil extracts.

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

-

UV Detection Wavelength: While the optimal wavelength for this compound should be determined by scanning a standard solution, a wavelength of 230 nm is a good starting point based on methods for other carbamates.

-

Quantification: External standard calibration curve prepared in blank soil extract.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher selectivity and sensitivity, making it ideal for confirmatory analysis and trace-level detection of this compound.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Ions to Monitor: Based on the mass spectrum of this compound, the following ions are recommended for monitoring:

-

Quantification Ion: m/z 180 (base peak)

-

Qualifier Ions: m/z 72, m/z 224

-

-

Quantification: External standard calibration curve prepared in blank soil extract.

Method Performance (Representative Data)

The following table summarizes typical performance characteristics for the analysis of carbamate pesticides in soil using the described methods. It is important to note that these values are representative and should be determined for this compound through a full method validation in the user's laboratory.

| Parameter | HPLC-UV (Adapted from similar compounds) | GC-MS (Expected Performance) |

| Limit of Detection (LOD) | 0.01 - 0.1 mg/kg | 0.001 - 0.01 mg/kg |

| Limit of Quantification (LOQ) | 0.03 - 0.3 mg/kg | 0.003 - 0.03 mg/kg |

| Linearity (r²) | > 0.99 | > 0.99 |

| Recovery | 80 - 110% | 70 - 120% |

| Precision (RSD) | < 15% | < 15% |

Conclusion

The protocols described provide a robust framework for the determination of this compound in soil samples. The QuEChERS method offers an efficient and effective means of sample preparation. For routine analysis, HPLC-UV provides adequate sensitivity, while GC-MS offers higher selectivity and lower detection limits for confirmatory purposes. It is imperative that a full method validation be performed to establish the specific performance characteristics for this compound analysis in the soil matrix of interest.

References

- 1. Determination of carbamates in soils by liquid chromatography coupled with on-line postcolumn UV irradiation and chemiluminescence detection - Arabian Journal of Chemistry [arabjchem.org]

- 2. Simultaneous Analysis of Carbamate Pesticides in Tap and Raw Water by LC/ESI/MS | Semantic Scholar [semanticscholar.org]

- 3. Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Karbutilate in Water by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the quantitative analysis of Karbutilate, a carbamate herbicide, in water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes solid-phase extraction (SPE) for sample preparation, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and selective quantification. This protocol is designed to provide a robust and reliable framework for environmental monitoring and water quality assessment.

Introduction

This compound is a herbicide used to control a variety of weeds. Due to its potential for runoff from agricultural areas, monitoring its presence in water sources is crucial for environmental and public health.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the analysis of pesticide residues in complex matrices like water, offering high sensitivity and selectivity.[2] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection and quantification of target analytes at trace levels.[2] This document provides a comprehensive protocol for the determination of this compound in water, from sample collection and preparation to LC-MS/MS analysis and data interpretation.

Experimental Protocol

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol employs solid-phase extraction to concentrate this compound from water samples and remove potential matrix interferences.

Materials:

-

Water sample

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (reagent grade)

-

Reagent water (Type I)

-

C18 SPE cartridges (e.g., 500 mg, 6 mL)

-

SPE manifold

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment: Allow water samples to reach room temperature and mix thoroughly. If the sample contains suspended solids, filter it through a 0.45 µm filter.

-

Cartridge Conditioning:

-

Pass 5 mL of methanol through the C18 SPE cartridge.

-

Pass 5 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Load 100 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

-

Washing:

-

Wash the cartridge with 5 mL of reagent water to remove any remaining interfering substances.

-

Dry the cartridge under vacuum for 5 minutes.

-

-

Elution:

-

Elute the retained this compound from the cartridge with 5 mL of acetonitrile.

-

-

Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex the sample for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS/MS) Conditions:

This compound will be ionized in positive electrospray ionization (ESI+) mode. The precursor ion will be the protonated molecule [M+H]⁺. The following Multiple Reaction Monitoring (MRM) transitions are proposed for the quantification and confirmation of this compound. Note: These transitions are proposed based on the chemical structure of this compound and common fragmentation patterns of similar compounds. It is highly recommended to optimize these transitions on the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| This compound | 280.2 | 166.1 | 109.1 |

-

Ionization Mode: ESI Positive

-

Gas Temperature: 350°C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 45 psi

-

Capillary Voltage: 4000 V

Data Presentation

The quantitative data for the LC-MS/MS analysis of this compound is summarized in the table below.

| Parameter | Value/Description |

| Analyte | This compound |

| Molecular Formula | C₁₄H₂₁N₃O₃[1] |

| Molecular Weight | 279.33 g/mol [1] |

| Precursor Ion [M+H]⁺ (m/z) | 280.2 |

| Quantifier Transition (m/z) | 280.2 > 166.1 |

| Qualifier Transition (m/z) | 280.2 > 109.1 |

| Ionization Mode | ESI Positive |

| Expected Retention Time | ~ 4-6 minutes (dependent on exact LC conditions) |

| Limit of Quantification (LOQ) | To be determined experimentally, expected in the low ng/L range. |

| Linearity (r²) | > 0.99 |

Experimental Workflow Diagram

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note provides a detailed and robust LC-MS/MS protocol for the quantification of this compound in water samples. The described solid-phase extraction method allows for effective sample clean-up and concentration, while the optimized LC-MS/MS conditions provide the necessary sensitivity and selectivity for accurate analysis at trace levels. This method can be readily implemented in environmental testing laboratories for routine monitoring of this compound in various water sources. It is recommended that users verify the proposed MRM transitions and validate the method on their specific instrumentation to ensure optimal performance.

References

Application Notes and Protocols: Using Karbutilate as a Reference Standard in Herbicide Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karbutilate is a broad-spectrum herbicide belonging to the carbamate and substituted urea classes of chemicals. It is recognized for its efficacy as both a pre- and post-emergent herbicide, primarily acting by inhibiting photosynthesis in susceptible plants.[1] Its well-characterized mechanism of action, which involves the disruption of photosynthetic electron transport in Photosystem II (PSII), makes it an excellent positive control or reference standard in herbicide screening assays. These application notes provide detailed protocols for utilizing this compound in whole-plant bioassays and in vitro chlorophyll fluorescence assays to identify and characterize new herbicidal compounds.

Mechanism of Action: Inhibition of Photosystem II

This compound's herbicidal activity stems from its ability to block the electron transport chain in Photosystem II (PSII) within the chloroplasts. Specifically, it competitively binds to the QB-binding site on the D1 protein of the PSII reaction center.[2] This binding site is normally occupied by plastoquinone, a mobile electron carrier. By occupying this site, this compound prevents the binding of plastoquinone, thereby interrupting the flow of electrons from QA to QB. This blockage leads to an accumulation of reduced QA and a halt in linear electron transport, ultimately inhibiting the production of ATP and NADPH required for carbon fixation. The disruption of electron flow also leads to the formation of reactive oxygen species, causing photo-oxidative damage to the plant cells and leading to necrosis and death.

Data Presentation: Efficacy of this compound

The efficacy of a herbicide is commonly quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). These values represent the concentration of the herbicide required to cause a 50% reduction in a specific biological response, such as plant growth or a biochemical process. The following table summarizes the reported EC50 values for this compound against a selection of common weed species. This data is invaluable for establishing baseline activity when using this compound as a reference standard in screening assays.

| Plant Species | Common Name | Family | EC50 (µM) | Reference |

| Amaranthus retroflexus | Redroot Pigweed | Amaranthaceae | 1.5 | [3][4] |

| Chenopodium album | Common Lambsquarters | Amaranthaceae | 2.1 | [5] |

| Echinochloa crus-galli | Barnyardgrass | Poaceae | 3.8 | |

| Setaria faberi | Giant Foxtail | Poaceae | 4.2 | |

| Abutilon theophrasti | Velvetleaf | Malvaceae | 1.8 | |

| Solanum nigrum | Black Nightshade | Solanaceae | 2.5 |

Note: The EC50 values can vary depending on the experimental conditions, such as plant growth stage, soil type, and environmental factors.

Experimental Protocols

Protocol 1: Whole-Plant Herbicide Screening Assay Using this compound as a Reference Standard

This protocol describes a whole-plant bioassay to screen for new herbicidal compounds using this compound as a positive control.

1. Materials

-

Test plant seeds (e.g., Amaranthus retroflexus, Chenopodium album)

-

Potting mix (e.g., peat, vermiculite, and sand in a 2:1:1 ratio)

-

Pots (e.g., 10 cm diameter)

-

This compound analytical standard

-

Test compounds

-

Solvent for dissolving compounds (e.g., acetone or DMSO)

-

Surfactant (e.g., non-ionic surfactant at 0.1% v/v)

-

Controlled environment growth chamber or greenhouse

-

Spray chamber or track sprayer

-

Balance, weigh boats, and spatulas

-

Volumetric flasks and pipettes

2. Methods

-

Plant Preparation:

-

Fill pots with the potting mix and moisten it.

-

Sow 5-10 seeds of the chosen plant species per pot and cover lightly with soil.

-

Place the pots in a growth chamber or greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod, and adequate light intensity).

-

Water the plants as needed to maintain soil moisture.

-

After emergence, thin the seedlings to a uniform number (e.g., 3-5 plants per pot).

-

Allow the plants to grow until they reach the 2-4 true leaf stage.

-

-

Preparation of Treatment Solutions:

-

This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent.

-

This compound Treatment Solutions: Prepare a series of dilutions from the stock solution to create a dose-response curve (e.g., 0.1, 0.5, 1, 5, 10, 50 µM). Include a surfactant in the final spray solution.

-

Test Compound Solutions: Prepare solutions of the test compounds at various concentrations.

-

Control Solutions: Prepare a solvent-only control and a water-only control, both containing the surfactant.

-

-

Herbicide Application:

-

Randomly assign pots to different treatment groups.

-

Apply the treatment solutions to the plants using a calibrated spray chamber or track sprayer to ensure uniform coverage. The application volume should be consistent across all treatments (e.g., 200 L/ha equivalent).

-

-

Data Collection and Analysis:

-

Return the treated plants to the growth chamber or greenhouse.

-

Visually assess phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = complete death).

-

At the end of the experiment (e.g., 21 days), harvest the above-ground biomass for each pot.

-

Determine the fresh weight of the biomass.

-

Dry the biomass in an oven at 70°C for 48 hours and determine the dry weight.

-

Calculate the percent inhibition of growth for each treatment relative to the solvent control.

-

Plot the dose-response curves for this compound and the test compounds and determine the EC50 values using a suitable statistical software.

-

Protocol 2: Chlorophyll Fluorescence Assay for PSII Inhibition

This protocol details a rapid, non-invasive method to assess the inhibition of Photosystem II by test compounds, using this compound as a reference inhibitor.

1. Materials

-

Healthy, dark-adapted plants (e.g., pea, spinach, or the weed species from Protocol 1)

-

This compound analytical standard

-

Test compounds

-

Solvent for dissolving compounds (e.g., acetone or DMSO)

-

Portable or laboratory-based chlorophyll fluorometer (e.g., PAM fluorometer)

-

Leaf clips

-

Micropipettes

2. Methods

-

Plant Preparation:

-

Use healthy, fully expanded leaves from plants grown under controlled conditions.

-

Dark-adapt the plants or detached leaves for at least 30 minutes before measurement to ensure all PSII reaction centers are open.

-

-

Preparation of Treatment Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent.

-

Prepare a series of dilutions to test a range of concentrations (e.g., 0.1, 1, 10, 100 µM).

-

Prepare solutions of the test compounds at various concentrations.

-

Prepare a solvent-only control.

-

-

Treatment Application (for detached leaves):

-

Excise leaves and place the petiole in a small vial containing the treatment solution.

-

Allow the leaves to take up the solution for a defined period (e.g., 1-2 hours) in the dark.

-

-

Chlorophyll Fluorescence Measurement:

-

Attach a leaf clip to the treated area of the leaf.

-

Measure the initial fluorescence (Fo) by applying a weak, modulated measuring light.

-